molecular formula C14H16Cl2N4OS2 B2699799 1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922623-64-1

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2699799
CAS No.: 922623-64-1
M. Wt: 391.33
InChI Key: RHAUWIMBLDVHRY-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H16Cl2N4OS2 and its molecular weight is 391.33. The purity is usually 95%.
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Biological Activity

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the thiadiazole family, which is known for its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₅Cl₂N₃O₃S
  • CAS Number : 577765-01-6

This compound features a tert-butyl group and a thiadiazole ring that contributes to its biological activity through various mechanisms.

Biological Activity Overview

The biological activities of thiadiazole derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies indicate that thiadiazole derivatives demonstrate potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Antifungal Activity : The compound has also shown effectiveness against fungal pathogens. In vitro tests revealed that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, highlighting its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In particular, it has been noted for its ability to inhibit proliferation in various cancer cell lines such as SK-MEL and SK-OV-3 .
  • Case Study : A study reported that at a concentration of 25 µg/mL, the compound exhibited significant cytotoxicity against human solid tumor cells with IC50 values ranging from 11.0 to 25.0 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of functional groups in determining the biological activity of thiadiazole derivatives:

CompoundStructureBiological ActivityIC50 (µM)
Compound AThiadiazole with Cl substituentAntibacterial16.23
Compound BThiadiazole with Br substituentAntifungal12.45
Compound CThiadiazole with methyl groupAnticancer25.00

This table illustrates how variations in substituents can influence the efficacy and selectivity of these compounds against different biological targets.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds, including 1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea, possess significant anticancer properties. A study reviewed various thiadiazole derivatives and reported that they exhibited cytotoxic effects against multiple cancer cell lines including HCT116 (human colon cancer), H460 (human lung cancer), and MCF-7 (human breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .

Inhibition of Protein Tyrosine Phosphatases

The compound has been evaluated for its inhibitory activity against protein tyrosine phosphatases (PTP1B), which are implicated in cancer progression and diabetes. Some derivatives have shown promising inhibitory effects, suggesting potential use in developing therapeutic agents for these diseases .

Agricultural Applications

Thiadiazole derivatives are also being explored for their fungicidal properties. They can potentially serve as effective agents against various plant pathogens. The structure of this compound may enhance its efficacy as a pesticide or fungicide due to the presence of both sulfur and aromatic groups that can interact with biological systems in plants.

Case Studies

StudyFocusFindings
Cytotoxic PropertiesDemonstrated significant growth inhibition in cancer cell lines with IC50 values indicating potential as anticancer agents.
Binding AffinityInvestigated the binding affinity of thiadiazole derivatives to specific biological targets; some showed high potency with low nanomolar Ki values.
Agricultural EfficacyEvaluated the antifungal activity of thiadiazole derivatives; some compounds exhibited effective inhibition against common plant pathogens.

Properties

IUPAC Name

1-tert-butyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAUWIMBLDVHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.